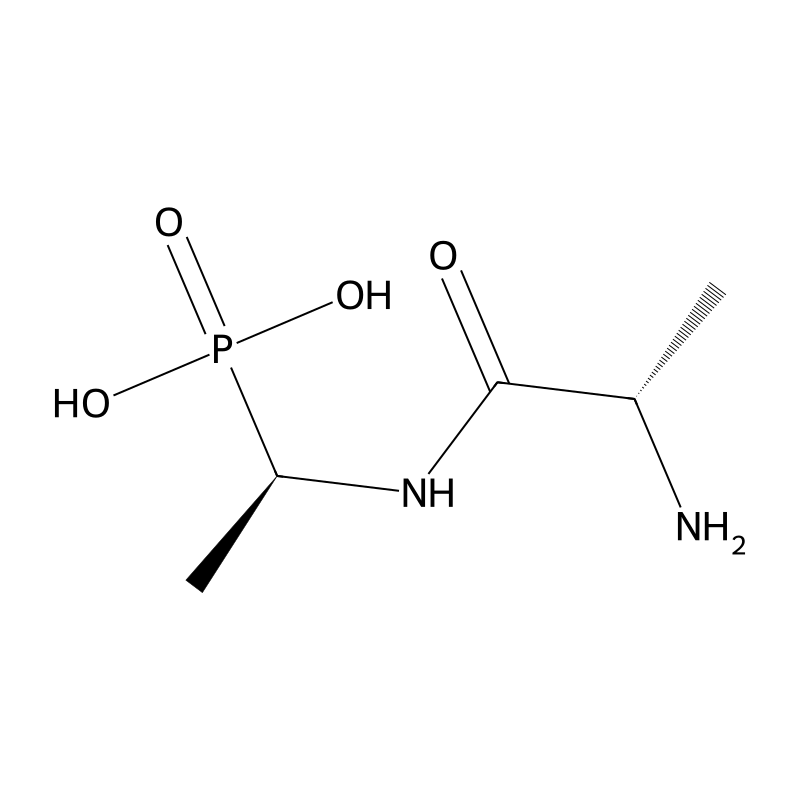

Alafosfalin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Biofunctionalization of Textile Materials

Scientific Field: Material Science

Methods of Application: The nonwoven fabrics are biofunctionalized with Alafosfalin.

Results or Outcomes: The nonwovens were subjected to microbial activity tests against colonies of Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.

Antibacterial Agent

Scientific Field: Microbiology

Summary of Application: Alafosfalin is a phosphonodipeptide that is active in vitro and in vivo against a range of organisms.

Methods of Application: Alafosfalin is readily synthesized from simple starting materials.

Results or Outcomes: This new antibacterial agent has shown effectiveness in both in vitro and in vivo settings against a variety of organisms.

Antimicrobial Resistance

Summary of Application: Alafosfalin has been revisited as a potential solution to the increasing problem of antimicrobial resistance.

Methods of Application: Alafosfalin was tested against 297 bacterial isolates, including carbapenemase-producing Enterobacterales (CPE), methicillin-resistant Staphylococcus aureus (MRSA), and glycopeptide-resistant enterococci (GRE).

Results or Outcomes: The MIC 50 and MIC 90 of alafosfalin for CPE were 1 mg/L and 4 mg/L, respectively.

Antibacterial Agent in Combination Therapy

Scientific Field: Pharmacology

Summary of Application: Alafosfalin and its analogues, containing an additional antibacterial agent - β-chloroalanine, have been synthesized and studied as new weapons against bacterial infections.

Methods of Application: These compounds were synthesized using the standard mixed carboxylic–carbonic anhydride method.

Results or Outcomes: The study suggests that these compounds may be effective in combating bacterial infections.

Treatment of Carbapenemase-Producing Enterobacterales (CPE)

Summary of Application: Alafosfalin has been investigated for its activity against 297 bacterial isolates, including carbapenemase-producing Enterobacterales (CPE).

Methods of Application: The interaction of alafosfalin with meropenem was examined against 20 isolates of CPE.

Treatment of Glycopeptide-Resistant Enterococci

Summary of Application: Di-alanyl fosfalin, a variant of alafosfalin, showed potent activity against glycopeptide-resistant isolates of Enterococcus faecalis and Enterococcus faecium.

Methods of Application: The activity of di-alanyl fosfalin was tested against glycopeptide-resistant isolates.

Results or Outcomes: The MIC 90 of di-alanyl fosfalin for Enterococcus faecalis and Enterococcus faecium were 0.5 mg/L and 2 mg/L, respectively.

Alafosfalin, chemically known as L-alanyl-1-aminoethylphosphonic acid, is a synthetic phosphonodipeptide antibiotic that exhibits significant antibacterial properties. It belongs to the class of phosphonic antibiotics, which also includes fosfomycin and fosmidomycin. Alafosfalin has garnered attention for its efficacy against multi-drug resistant bacteria, particularly in an era of increasing antimicrobial resistance. Its structure features a phosphonic acid group, which is integral to its mechanism of action against bacterial pathogens .

Alafosfalin demonstrates potent antibacterial activity, particularly against Gram-negative bacteria. Its Minimum Inhibitory Concentration (MIC) values indicate strong efficacy against various resistant strains:

- Carbapenemase-producing Enterobacterales: MIC50 = 1 mg/L; MIC90 = 4 mg/L.

- Methicillin-resistant Staphylococcus aureus: MIC90 = 8 mg/L.

- Enterococcus faecalis: MIC90 = 0.5 mg/L.

- Klebsiella pneumoniae: MIC90 = 8 mg/L.

These values underscore alafosfalin's potential as a therapeutic agent in treating infections caused by resistant bacteria .

Several synthesis methods for alafosfalin have been reported:

- Papain-Catalyzed Synthesis: This method utilizes papain in a miscible aqueous-organic solvent to catalyze the formation of alafosfalin from L-aminophosphonates .

- One-Pot Three-Component Reaction: This efficient method combines amino acids and phosphonates to yield alafosfalin in a single step .

- Kabachnik–Fields Reaction: This reaction involves the use of phosphomolybdic acid as a catalyst to synthesize α-aminophosphonates related to alafosfalin .

These methods highlight the versatility and efficiency of synthesizing this compound.

Alafosfalin's primary application lies in its use as an antibiotic, particularly for treating infections caused by multi-drug resistant bacteria. It has been investigated for its role in:

- Therapeutic Use: Effective against various resistant strains, making it valuable in clinical settings.

- Selective Agent for Isolation: Employed in laboratory settings to isolate Salmonella from clinical samples due to its selective uptake by bacteria .

Interaction studies have shown that alafosfalin can enhance the effectiveness of other antibiotics when used in combination therapies. For instance, when coadministered with cephalexin, both compounds exhibited similar pharmacokinetic profiles, suggesting potential for synergistic effects in treatment regimens . Additionally, the compound's ability to penetrate bacterial membranes and its metabolic pathways have been explored to understand its interactions better.

Alafosfalin shares similarities with other phosphonic antibiotics but exhibits unique characteristics that set it apart. Here are some comparable compounds:

| Compound | Structure Type | Antibacterial Activity | Unique Features |

|---|---|---|---|

| Fosfomycin | Phosphonic antibiotic | Broad-spectrum | Naturally occurring |

| Fosmidomycin | Phosphonic antibiotic | Effective against Gram-positive | Different mechanism of action |

| Di-alanyl fosfalin | Phosphonopeptide | Potent against Enterococcus | Higher activity against specific strains |

Alafosfalin's distinct structural features and superior efficacy against certain resistant bacterial strains highlight its uniqueness within this class of compounds .

Traditional Synthetic Pathways

Diastereomeric Separation Techniques

The synthesis of alafosfalin requires careful attention to stereochemical control, as the compound contains two chiral centers that must be properly configured for optimal biological activity [3]. Traditional synthetic approaches have focused on the preparation of the L-stereochemistry required for both amino acid components, as structure-activity relationship studies have demonstrated that L stereochemistry is generally required for both components of the dipeptide [3].

Large-scale synthesis methods have been developed specifically for alafosfalin production. The most significant advancement came from Atherton, Hassall, and Lambert, who described a method for large-scale synthesis of the potent antibacterial agent L-Ala-L-Ala(P) (alafosfalin) [3]. Their approach involved systematic optimization of reaction conditions to achieve commercially viable yields while maintaining the required stereochemical purity.

The diastereomeric separation process is particularly crucial in alafosfalin synthesis due to the presence of multiple stereocenters. Research has shown that the separation of diastereomeric mixtures can be achieved through various techniques, including the use of chiral resolving agents. For α-hydroxyphosphonates, which serve as key intermediates in phosphonopeptide synthesis, diastereomeric separation has been accomplished using O,O'-dibenzoyl-L-tartaric anhydride as a resolving agent [5]. This method produces diastereomeric esters that can be readily separated by column chromatography, with ratios reaching up to 86:14 in favor of the desired stereoisomer [5].

Oxidation of Phosphinic Analogues

The oxidation of phosphinic analogues represents an alternative synthetic strategy for accessing phosphonodipeptides like alafosfalin. This approach involves the initial synthesis of phosphinic dipeptide precursors, which are then subjected to oxidative conditions to generate the corresponding phosphonic acid derivatives [6]. The phosphinic backbone construction typically employs phospha-Michael addition reactions, where suitably N-protected α-amino-H-phosphinic acids or their esters are added to acrylate derivatives [6].

The synthetic pathway through phosphinic intermediates offers several advantages, including improved reactivity of the phosphinic acid components when activated to the more nucleophilic tervalent ester form. This activation is typically achieved using silylation agents, while reactions with alkyl H-phosphinate esters can be catalyzed with strong bases [6]. The subsequent oxidation step converts the phosphinic functionality to the desired phosphonic acid group found in alafosfalin.

Enzymatic Synthesis Approaches

Papain-Catalyzed Peptide Bond Formation

Enzymatic synthesis represents a promising alternative to traditional chemical methods for alafosfalin production. Papain, a cysteine protease readily available from industrial sources, has demonstrated significant utility in catalyzing stereospecific reactions for amino acid and peptide synthesis [7]. The enzyme exhibits broad substrate specificity, enabling the formation of peptide bonds between various amino acid derivatives, including those containing phosphonic acid functionalities [7].

Research has shown that papain can catalyze the esterification of racemic amino acids in alcoholic media with high stereoselectivity, producing L-amino acid esters with 100% optical purity [7]. This stereospecific catalysis extends to the synthesis of phosphonopeptides, where papain can facilitate the coupling of amino acid substrates with phosphonic acid-containing components. The enzyme's ability to work in organic media makes it particularly suitable for reactions involving water-sensitive phosphonic acid derivatives.

The papain-catalyzed approach offers several advantages over traditional chemical synthesis, including milder reaction conditions, reduced formation of unwanted side products, and inherent stereoselectivity that eliminates the need for subsequent diastereomeric separation steps [8] [9] [10]. Studies have demonstrated that papain can effectively catalyze the copolymerization of amino acids with various substrates, suggesting its potential application in phosphonodipeptide synthesis [8] [9] [10].

Structural Elucidation Methods

X-ray Crystallography Data

X-ray crystallography has provided crucial structural information about alafosfalin, particularly in its bound state with biological targets. The most significant crystallographic data comes from the crystal structure of the peptide transporter POT (E310Q mutant) in complex with alafosfalin, deposited in the Protein Data Bank under the identifier 4IKZ [11] [12]. This structure, determined by Doki, Ishitani, Kato, and Nureki, reveals detailed molecular interactions between alafosfalin and its transport mechanism [11].

The crystal structure shows alafosfalin bound within the active site of the peptide transporter from Geobacillus kaustophilus, providing insights into the molecular basis of its cellular uptake [11]. The transport protein adopts a major facilitator superfamily fold, characteristic of membrane transporters, with alafosfalin positioned in the substrate-binding pocket [12]. This structural information is crucial for understanding how alafosfalin gains access to bacterial cells, which is essential for its antibacterial activity.

The crystallographic data reveals specific hydrogen bonding patterns and electrostatic interactions that stabilize the alafosfalin-transporter complex. The phosphonic acid group of alafosfalin forms key interactions with positively charged residues in the binding pocket, while the peptide backbone engages in hydrogen bonding with the transporter. These structural details provide valuable information for the design of improved phosphonopeptide antibiotics with enhanced transport properties [11] [12].

Optical Rotation and Stereochemical Analysis

Optical rotation measurements serve as a fundamental tool for confirming the stereochemical identity and purity of alafosfalin. The specific rotation of alafosfalin has been consistently reported across multiple sources, with values ranging from -42.6° to -46.0° (c=1, H₂O) at 22°C using the sodium D line (589 nm) [13] [14]. These measurements confirm the L,L-stereochemistry of the compound and provide a reliable method for quality control in synthesis and manufacturing.

The measurement of specific rotation follows established protocols where the sample is dissolved in water at a concentration of 1 g/100 mL and analyzed using a polarimeter equipped with a sodium vapor lamp [13] [15]. The negative specific rotation value indicates that alafosfalin rotates plane-polarized light in a counterclockwise direction, consistent with its L-amino acid configuration [16] [15].

Stereochemical analysis of alafosfalin is particularly important given the strict stereochemical requirements for biological activity. Structure-activity relationship studies have demonstrated that both amino acid components must possess L-stereochemistry for optimal antibacterial activity [3] [17]. Changes to D-stereochemistry at either position result in complete loss of activity, emphasizing the importance of accurate stereochemical characterization throughout the synthetic process [3] [17].

The optical rotation data also serves as a valuable parameter for monitoring reaction progress and product purity during synthesis. Deviations from the expected specific rotation values can indicate the presence of stereochemical impurities or incomplete reactions. This makes optical rotation measurements an essential component of analytical characterization protocols for alafosfalin production [13] [14].

Advanced stereochemical analysis can also employ circular dichroism spectroscopy and chiral high-performance liquid chromatography to provide more detailed information about enantiomeric purity and absolute configuration. These techniques complement optical rotation measurements and provide comprehensive stereochemical characterization of alafosfalin and related phosphonopeptides.

Inhibition of Bacterial Cell Wall Biosynthesis

The primary mechanism by which alafosfalin exerts its antibacterial effects centers on the comprehensive disruption of peptidoglycan synthesis, the essential structural component of bacterial cell walls [2] [1]. This interference occurs through multiple enzymatic targets within the cytoplasmic phase of cell wall biosynthesis, creating a coordinated assault on bacterial viability.

| Target/Process | Mechanism | Effect |

|---|---|---|

| Alanine Racemase (EC 5.1.1.1) | Competitive and time-dependent inhibition | Blocks D-alanine production from L-alanine |

| D-Ala-D-Ala Synthetase (EC 6.3.2.4) | Inhibition of dipeptide formation | Reduces D-Ala-D-Ala availability |

| UDP-N-acetylmuramyl-L-alanine Synthetase (EC 6.3.2.8) | Secondary target site inhibition | Affects early peptidoglycan synthesis steps |

| Peptidoglycan Cross-linking | Prevention of transpeptidation | Prevents final cross-linking of peptidoglycan |

| Cell Wall Biosynthesis | Overall disruption of bacterial cell wall synthesis | Cell lysis and bacterial death |

The mechanism begins with the active transport of alafosfalin into bacterial cells via stereospecific peptide permeases [1] [2]. Once internalized, the compound undergoes hydrolysis by intracellular aminopeptidases, releasing L-1-aminoethylphosphonic acid in concentrations that are 100 to 1000-fold higher than the original extracellular phosphonodipeptide concentration [1] [3]. This metabolite functions as a potent alanine mimetic, interfering with several critical enzymes in the peptidoglycan biosynthetic pathway.

The primary target of L-1-aminoethylphosphonic acid is alanine racemase, an enzyme essential for converting L-alanine to D-alanine [5] [6]. This enzyme is unique to prokaryotic organisms and represents an ideal target for selective antimicrobial therapy [7] [8]. The inhibition mechanism varies between Gram-positive and Gram-negative bacteria, with Gram-positive organisms experiencing irreversible, time-dependent inactivation, while Gram-negative bacteria show reversible, competitive inhibition [1] [2].

| Enzyme | Inhibition Type | Bacterial Type Affected | Cellular Location |

|---|---|---|---|

| Alanine Racemase (Gram-positive) | Irreversible, time-dependent | Staphylococcus aureus, Streptococcus faecalis | Cytoplasm |

| Alanine Racemase (Gram-negative) | Reversible, competitive | Escherichia coli, Pseudomonas aeruginosa | Cytoplasm |

| D-Ala-D-Ala Synthetase | Inhibition | Both Gram-positive and Gram-negative | Cytoplasm |

| UDP-MurNAc-L-Ala Synthetase | Secondary inhibition | Both Gram-positive and Gram-negative | Cytoplasm |

Structural studies have revealed that L-1-aminoethylphosphonic acid forms a stable external aldimine with the pyridoxal 5'-phosphate cofactor of alanine racemase [5] [6]. The phosphonate group of the inhibitor interacts with catalytic residues within the enzyme active site, rendering them unavailable for normal substrate processing [5]. This interaction prevents efficient carbon-alpha proton abstraction, the critical step in the racemization reaction [6] [9].

Beyond alanine racemase, L-1-aminoethylphosphonic acid also inhibits D-alanyl-D-alanine synthetase, the enzyme responsible for forming the terminal dipeptide of the peptidoglycan precursor [2] [1]. This secondary inhibition compounds the disruption of cell wall synthesis by preventing both the production of D-alanine and its incorporation into peptidoglycan precursors [10] [11].

The comprehensive inhibition of these enzymes leads to the depletion of intracellular D-alanine pools and the accumulation of incomplete peptidoglycan precursors [1] [2]. In Gram-positive organisms, this results in the accumulation of uridine diphosphate-N-acetyl-muramyl-tripeptide, demonstrating the blockade of later synthesis steps [1]. The disrupted cell wall synthesis renders bacteria susceptible to osmotic lysis, particularly under physiological conditions where osmotic pressure differences are significant [12] [13].

Research has demonstrated that alafosfalin exhibits differential activity across bacterial species, showing highest efficacy against Escherichia coli and moderate activity against Serratia, Klebsiella, Enterobacter, and Citrobacter species [12] [14]. The compound shows reduced activity against Gram-positive organisms compared to traditional β-lactam antibiotics and remains inactive against indole-positive Proteus, Pseudomonas, and Acinetobacter species [12] [14].

| Bacterial Species | Activity Level | Gram Classification |

|---|---|---|

| Escherichia coli | Highly active | Gram-negative |

| Serratia marcescens | Moderately active | Gram-negative |

| Klebsiella pneumoniae | Moderately active | Gram-negative |

| Enterobacter species | Moderately active | Gram-negative |

| Citrobacter species | Moderately active | Gram-negative |

| Staphylococcus aureus | Less active than β-lactams | Gram-positive |

| Streptococcus faecalis | Less active than β-lactams | Gram-positive |

| Proteus (indole-positive) | Inactive | Gram-negative |

| Pseudomonas aeruginosa | Inactive | Gram-negative |

| Acinetobacter species | Inactive | Gram-negative |

The selectivity profile of alafosfalin reflects the compound's dependence on both active transport systems and specific enzyme vulnerabilities that vary among bacterial species [13] [15]. The absence of cross-resistance with β-lactam antibiotics and other conventional antimicrobials suggests that alafosfalin operates through a distinct mechanism, making it valuable for combination therapy approaches [12] [13].

Interaction with Peptide Transport Systems

The effectiveness of alafosfalin as an antibacterial agent is fundamentally dependent on its recognition and transport by peptide uptake systems, which serve as the gateway for drug entry into both bacterial and mammalian cells [16] [17]. These transport systems exhibit remarkable specificity for dipeptide and tripeptide substrates, making them ideal conduits for peptide-based therapeutics [18] [19].

Alafosfalin demonstrates significant interaction with mammalian H+/peptide cotransporters, particularly peptide transporter 1 (PEPT1) and peptide transporter 2 (PEPT2), which are members of the proton-dependent oligopeptide transporter family [16] [17]. These transporters are expressed in the small intestine and kidney, respectively, where they play crucial roles in nutrient peptide absorption and drug transport [18] [20].

| Transporter | Location | Affinity Type | Ki for Alafosfalin (mM) | Transport Mechanism | Inhibition Type | Effect on Vmax | Effect on Kt |

|---|---|---|---|---|---|---|---|

| PEPT1 | Small intestine (brush border) | Low-affinity, high-capacity | 0.19 | H+/peptide cotransporter | Competitive | No effect | Affected |

| PEPT2 | Kidney (proximal tubule) | High-affinity, low-capacity | 0.07 | H+/peptide cotransporter | Competitive | No effect | Affected |

Studies using Caco-2 cells expressing PEPT1 and SKPT cells expressing PEPT2 have demonstrated that alafosfalin strongly inhibits the uptake of the model substrate glycylsarcosine with inhibition constants of 0.19 ± 0.01 mM for PEPT1 and 0.07 ± 0.01 mM for PEPT2 [16] [17]. These values indicate that PEPT2 exhibits approximately three-fold higher affinity for alafosfalin compared to PEPT1, consistent with the general kinetic properties of these transporters [17] [21].

Saturation kinetic studies reveal that alafosfalin affects only the affinity constant (Kt) but not the maximal velocity (Vmax) of substrate uptake in both transporter systems [16] [17]. This pattern confirms competitive inhibition, indicating that alafosfalin competes directly with natural peptide substrates for the same binding site [17] [22]. The competitive nature of this inhibition was further validated through Dixon-type experiments, which demonstrated classical competitive inhibition kinetics [16] [17].

Transport studies using permeable cell culture filters have provided additional insights into the directional transport properties of alafosfalin [16] [17]. In Caco-2 cell monolayers, alafosfalin at 3 mM concentration reduced both apical uptake and transepithelial apical-to-basolateral flux of radiolabeled glycylsarcosine by 73% [17]. In SKPT cells, the compound inhibited uptake by 61% but did not significantly affect flux measurements [17]. Importantly, no evidence was found for inhibition of basolateral-to-apical transport, confirming the unidirectional nature of peptide transport in these systems [17].

H+/Peptide Cotransporter Specificity

The specificity of H+/peptide cotransporters for alafosfalin reflects the sophisticated substrate recognition mechanisms that have evolved in these transport systems [23] [24]. These transporters utilize the inwardly directed proton electrochemical gradient to drive the uptake of peptide substrates across cell membranes [18] [25].

| Transporter Feature | PEPT1 Characteristics | PEPT2 Characteristics | Alafosfalin Interaction |

|---|---|---|---|

| Proton Stoichiometry | Variable H+:peptide coupling | Variable H+:peptide coupling | Coupled with H+ transport |

| Substrate Recognition | Broad specificity for di/tripeptides | Higher affinity than PEPT1 | Recognized as dipeptide mimic |

| Membrane Potential Dependence | Electrogenic transport | Electrogenic transport | Increases short-circuit current |

| pH Sensitivity | Optimal at acidic pH | Optimal at acidic pH | Active at physiological pH |

| Competitive Inhibition Pattern | Competition with natural peptides | Competition with natural peptides | Ki: 0.19 mM (PEPT1), 0.07 mM (PEPT2) |

| Transport Direction | Apical to basolateral | Apical to basolateral | Unidirectional uptake |

The molecular basis for alafosfalin recognition by peptide transporters has been elucidated through crystallographic studies of bacterial homologs [23] [24]. High-resolution structures of peptide transporters in complex with alafosfalin reveal that the compound binds within a central peptide-binding site formed by transmembrane helices from both the amino-terminal and carboxy-terminal six-helical bundles [23] [26].

In the bacterial transporter GkPOT, alafosfalin binding involves key interactions with conserved residues [23] [19]. The amino terminus of alafosfalin forms hydrogen bonds with asparagine and glutamate residues, while the phosphonate group, which replaces the normal carboxyl terminus of natural peptides, interacts with arginine and tyrosine residues [23] [26]. These interactions effectively mimic those formed by natural dipeptide substrates, explaining the high affinity of transporters for this synthetic compound [26] [27].

The proton coupling mechanism involves a conserved glutamate residue that plays dual roles in peptide recognition and proton binding [23] [24]. Structural and computational analyses suggest that protonation of this glutamate facilitates initial peptide binding, while subsequent deprotonation triggers conformational changes that result in substrate translocation and release [23] [19]. This mechanism ensures that peptide transport is tightly coupled to proton movement, maintaining the thermodynamic driving force for uphill peptide accumulation [25] [28].

Functional studies demonstrate that alafosfalin transport by H+/peptide cotransporters is electrogenic, contributing to membrane depolarization [16] [17]. Ussing chamber experiments with Caco-2 cell monolayers show that alafosfalin increases short-circuit current, indicating net charge movement across the epithelium [17]. This electrogenicity reflects the variable stoichiometry of proton coupling, where the number of protons transported with each peptide molecule can vary depending on the substrate charge and experimental conditions [18] [25].

The pH dependence of alafosfalin transport mirrors that of natural peptide substrates, with optimal activity occurring under mildly acidic conditions [17] [29]. This pH profile reflects both the protonation state of the transporter and the availability of the driving proton gradient [18] [25]. Under physiological conditions in the small intestine, where the brush border membrane experiences an acidic microenvironment, these conditions favor efficient alafosfalin absorption [20] [18].

Thermal shift assays using purified bacterial peptide transporters confirm the specific binding of alafosfalin [26] [27]. These experiments demonstrate that alafosfalin, like natural di- and tripeptides, stabilizes transporter proteins against thermal denaturation [26]. Importantly, single amino acids and peptides longer than four residues do not produce similar stabilization, confirming the size selectivity characteristic of peptide transporters [26] [27].

The substrate specificity studies reveal that alafosfalin competes effectively with a broad range of natural peptides for transport [26] [30]. This competition extends to both hydrophobic and hydrophilic dipeptides, indicating that the phosphonate substitution does not significantly alter the overall binding characteristics compared to natural peptide carboxyl groups [17] [22]. The ability of alafosfalin to compete with such diverse substrates underlies its potential for drug-drug interactions when co-administered with other peptide-based therapeutics [16] [17].

Fungal Melanin Biosynthesis Interference

While alafosfalin is primarily recognized for its antibacterial properties, the potential for interference with fungal melanin biosynthesis represents an intriguing area of investigation, although specific research documenting direct inhibition of fungal melanin synthesis by alafosfalin remains limited in the scientific literature [31] [32]. Understanding the theoretical basis for such interactions requires examination of the fundamental pathways involved in fungal melanin production and the potential points of intervention.

Fungal melanin biosynthesis occurs through two primary pathways: the 1,8-dihydroxynaphthalene (DHN) pathway and the L-3,4-dihydroxyphenylalanine (L-DOPA) pathway [31] [32]. The DHN pathway predominates in ascomycetes and deuteromycetes, while the L-DOPA pathway is utilized by basidiomycetes and certain other fungal species [32] [33]. Each pathway involves distinct enzymatic steps and regulatory mechanisms that could theoretically serve as targets for phosphonopeptide interference.

| Pathway | Key Enzymes | Fungal Species | Potential Inhibition Targets |

|---|---|---|---|

| DHN-melanin pathway | Polyketide synthase, reductases, dehydratases | Aspergillus, Alternaria, Colletotrichum | Early polyketide synthesis |

| L-DOPA melanin pathway | Tyrosinase, laccase | Cryptococcus neoformans, some Aspergillus | Phenolic oxidation |

| Polyketide synthase (PKS) | PKS1 (1,3,6,8-tetrahydroxynaphthalene synthesis) | Most melanin-producing fungi | Initial condensation reaction |

| Scytalone dehydratase | Scytalone to 1,3,8-trihydroxynaphthalene conversion | DHN pathway fungi | Dehydration step |

| Laccase enzymes | Oxidative polymerization | Both pathways | Final polymerization |

| Tyrosinase | L-DOPA to dopaquinone conversion | L-DOPA pathway fungi | Initial oxidation |

The DHN pathway begins with the synthesis of 1,3,6,8-tetrahydroxynaphthalene through the action of polyketide synthase, followed by sequential reduction and dehydration reactions that ultimately produce 1,8-dihydroxynaphthalene [31] [34]. This precursor then undergoes oxidative polymerization catalyzed by laccase enzymes to form the final melanin polymer [32] [33]. The pathway is essential for virulence in many plant pathogenic fungi, as melanin provides the structural integrity necessary for appressorium function during host penetration [35] [34].

In contrast, the L-DOPA pathway utilizes tyrosinase or laccase enzymes to convert L-DOPA to dopaquinone, which then undergoes spontaneous and enzymatic reactions to form eumelanin or pheomelanin [32] [31]. This pathway shares similarities with mammalian melanogenesis, particularly in the initial oxidation steps [36] [37]. Cryptococcus neoformans represents a well-studied model organism for this pathway, as it exclusively utilizes L-DOPA for melanin synthesis [32] [31].

The theoretical basis for alafosfalin interference with fungal melanin biosynthesis could involve several mechanisms. First, the amino acid analog nature of the compound might allow it to interfere with amino acid metabolism pathways that provide precursors for melanin synthesis [38] [39]. The phosphonate group could potentially inhibit enzymes involved in amino acid catabolism or anabolism, thereby reducing the availability of essential building blocks [38] [39].

Second, the peptide transport capability of alafosfalin could facilitate its uptake into fungal cells, where it might undergo metabolism to release L-1-aminoethylphosphonic acid [38] [39]. This metabolite could then interfere with various enzymatic processes, including those involved in secondary metabolism pathways such as melanin biosynthesis [38] [39]. However, fungi generally possess different peptide transport systems compared to bacteria, which might affect the efficiency of alafosfalin uptake [40] [39].

The regulation of fungal melanin biosynthesis involves complex transcriptional control mechanisms that respond to environmental stimuli and developmental programs [32] [31]. Key regulatory proteins such as melanin-specific transcriptional activators control the expression of biosynthetic gene clusters [32] [31]. Disruption of these regulatory networks could potentially be achieved through interference with protein synthesis or post-translational modifications, processes that might be affected by amino acid analogs like alafosfalin [32] [39].

Research on other phosphonopeptides has demonstrated antifungal activity, suggesting that this class of compounds may indeed interfere with fungal metabolic processes [40] [39]. Some fluoromethylphosphonic acid-containing oligopeptides have shown high antifungal activity in vitro, particularly against multidrug-resistant Candida albicans strains [40]. This suggests that phosphonopeptides can effectively penetrate fungal cells and disrupt essential cellular processes.

The potential for alafosfalin to interfere with fungal amino acid racemases presents another theoretical mechanism for melanin biosynthesis disruption [31] [39]. While fungi generally do not utilize D-amino acids in cell wall synthesis to the same extent as bacteria, some fungal species do possess amino acid racemases that might be susceptible to phosphonic acid analog inhibition [38] [39]. Inhibition of these enzymes could indirectly affect melanin biosynthesis by disrupting amino acid homeostasis.

The cross-linking of melanin to fungal cell wall components, particularly chitin, represents another potential target for alafosfalin interference [33] [32]. The synthesis and modification of chitin involve numerous enzymatic steps that might be susceptible to inhibition by amino acid analogs [33]. Disruption of chitin synthesis or modification could prevent proper melanin deposition and assembly within the cell wall matrix [33] [32].

Environmental factors such as copper availability, pH, and oxidative stress significantly influence fungal melanin biosynthesis [32] [31]. Compounds that affect cellular metal homeostasis or antioxidant systems could indirectly influence melanin production [32]. The potential for alafosfalin to chelate metal ions through its phosphonate group might contribute to such effects [38] [39].

Despite these theoretical considerations, direct experimental evidence for alafosfalin interference with fungal melanin biosynthesis remains limited. Most studies of alafosfalin have focused on its antibacterial properties, with relatively little attention given to antifungal effects [41] [2]. Future research directed toward understanding the interaction between phosphonopeptides and fungal melanin pathways could reveal important new therapeutic applications for this class of compounds [39] [38].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

GHS Hazard Statements

H302 (97.44%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant